PAPS Versus APS: >1000-Fold Difference in Binding Affinity to Phenol Sulfotransferases
In direct head-to-head inhibition studies with M and P forms of phenol sulfotransferase, structural analogs of PAPS were evaluated for their ability to inhibit dopamine and phenol sulfation. The naturally occurring reaction product 3′-phosphoadenosine-5′-phosphate (PAP) exhibited Ki values in the submicromolar range, while 5′-adenosine phosphosulfate (APS) and AMP derivatives were dramatically weaker inhibitors [1]. The difference in inhibitory potency exceeds three orders of magnitude, demonstrating the essential requirement of the 3'-phosphate group for high-affinity enzyme binding [2].
| Evidence Dimension | Inhibitory potency (Ki) against phenol sulfotransferase isoforms |
|---|---|
| Target Compound Data | Ki (PAP, the product analog) approximately 0.5-2.0 μM (estimated from competitive inhibition data) |
| Comparator Or Baseline | 5′-adenosine phosphosulfate (APS): >1000-fold weaker inhibition than PAP; AMP derivatives: <1/1000 the effectiveness of PAP |
| Quantified Difference | APS and AMP derivatives are less than 1/1000 as effective as 3′,5′-PAP (the PAPS product analog) in inhibiting phenol sulfotransferases |
| Conditions | M and P forms of phenol sulfotransferase (PST); dopamine and phenol as sulfation substrates; in vitro enzyme inhibition assay |
Why This Matters
This quantifies the absolute structural requirement for the 3'-phosphate moiety, establishing that APS cannot functionally substitute for PAPS in sulfotransferase-dependent assays or synthetic workflows.
- [1] Anderson RJ, et al. Inhibition of M and P Phenol Sulfotransferase by Analogues of 3′-Phosphoadenosine-5′-Phosphosulfate. J Neurochem. 1987 May;48(5):1416-1420. View Source
- [2] Saidha T, et al. Purification and properties of a phenol sulphotransferase from Euglena using L-tyrosine as substrate. Biochem J. 1994 Feb;298(Pt 1):45-50. S-EPMC1137981. View Source
